molecular formula C10H13ClN2O B2674344 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride CAS No. 1955493-03-4

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Cat. No.: B2674344
CAS No.: 1955493-03-4
M. Wt: 212.68
InChI Key: KGQSWHUCQQBNAQ-UHFFFAOYSA-N
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Description

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and pharmacological properties of derivatives related to 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, highlighting their potential for treating various medical conditions due to their interaction with benzodiazepine receptors. The structural modifications of these compounds are explored to study their psychopharmacological and anorexigenic properties (Andronati et al., 2002).

Additionally, studies on the synthesis and crystal structures of related compounds have provided insights into the impact of structural changes on the molecular conformation and interaction patterns within crystals, offering a foundation for further drug design (Kravtsov et al., 2012).

Pharmacological Applications

Enantioselective synthesis methods have been developed to produce derivatives with high enantioselectivity, demonstrating the importance of chiral purity in medicinal chemistry for enhancing drug efficacy and reducing side effects (Carlier et al., 2006).

Solid-phase synthesis techniques have been applied to efficiently generate a diverse range of tetrahydro-1,4-benzodiazepin-2-one derivatives, showcasing the versatility of this scaffold in drug discovery (Zhang et al., 2004).

Chemical Properties and Reactivity

Investigations into the reactivity and ring rearrangements of benzodiazepine derivatives have led to the development of novel compounds with potential therapeutic applications. These studies have expanded the understanding of the chemical behavior of benzodiazepine scaffolds under various conditions (Salah et al., 2017).

Molecular Interaction Studies

Theoretical studies have been conducted to explore the molecular properties of benzodiazepine derivatives, providing insights into their interactions with biological targets. This research aids in the design of compounds with improved pharmacological profiles (Abirou et al., 2007).

Properties

IUPAC Name

3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7;/h2-5,7,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQSWHUCQQBNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.